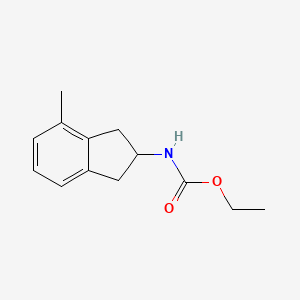
ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-methyl-2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield .
化学反应分析
Types of Reactions
Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .
科学研究应用
Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Phenyl carbamate: Another carbamate with a phenyl group, used in different industrial and pharmaceutical contexts.
N-alkyl carbamates: A class of carbamates with varying alkyl groups, each with unique properties and uses.
Uniqueness
Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its indene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications in research and industry .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)14-11-7-10-6-4-5-9(2)12(10)8-11/h4-6,11H,3,7-8H2,1-2H3,(H,14,15) |
InChI 键 |
ZPXIHIOZMGWRGE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1CC2=CC=CC(=C2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)
![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
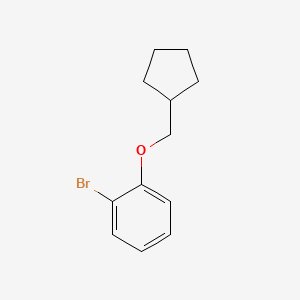
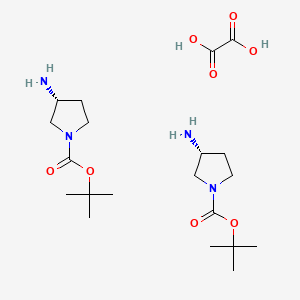
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
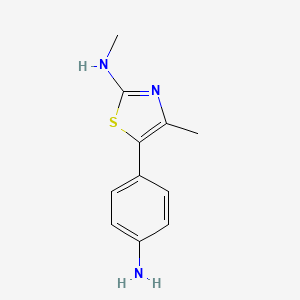
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
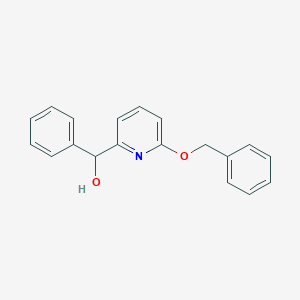
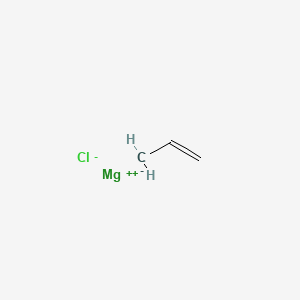
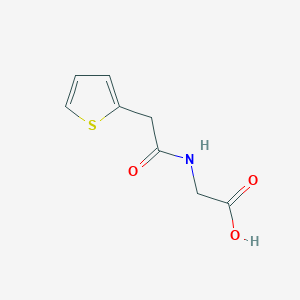
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13885660.png)
